Product packaging for (6-Methoxy-2-methylpyridin-3-yl)methanol(Cat. No.:CAS No. 32383-10-1)

(6-Methoxy-2-methylpyridin-3-yl)methanol

Cat. No.: B1488312
CAS No.: 32383-10-1
M. Wt: 153.18 g/mol
InChI Key: ZCLKXIJNKORWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that confirm the presence and positioning of specific functional groups within the molecular framework. The methoxy group exhibits a distinctive singlet at δ 3.87 parts per million, integrating for three protons and demonstrating the expected shielding pattern for methyl protons attached to oxygen.

The aromatic region of the proton spectrum displays characteristic pyridine ring proton signals, with chemical shifts typically observed between δ 7.0-8.5 parts per million, depending on the electronic environment created by the substituent pattern. The hydroxymethyl group produces a characteristic pattern with the methylene protons appearing as a singlet or multiplet in the aliphatic region, while the hydroxyl proton shows exchangeable behavior that can be confirmed through deuterium oxide exchange experiments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon skeleton and confirming the substitution pattern around the pyridine ring. The methoxy carbon typically appears around δ 55-60 parts per million, while the aromatic carbons of the pyridine ring exhibit chemical shifts in the δ 120-160 parts per million range, with specific values dependent on the electronic effects of neighboring substituents. The hydroxymethyl carbon appears in the aliphatic region, typically around δ 60-65 parts per million, consistent with a primary alcohol carbon environment.

Infrared Spectroscopy and Functional Group Verification

Infrared spectroscopy serves as a powerful analytical tool for confirming the presence of characteristic functional groups in this compound and provides valuable information about molecular vibrations and bonding patterns. The infrared spectrum exhibits distinct absorption bands that correspond to specific vibrational modes of the functional groups present in the molecular structure. The hydroxyl group of the hydroxymethyl substituent produces a characteristic broad absorption band in the range of 3200-3600 wavenumbers, indicative of O-H stretching vibrations and potential hydrogen bonding interactions.

The aromatic C-H stretching vibrations of the pyridine ring appear in the 3000-3100 wavenumber region, while aliphatic C-H stretching modes from the methyl and methoxy groups are observed in the 2800-3000 wavenumber range. The C=C and C=N stretching vibrations of the pyridine ring system produce characteristic absorptions in the 1400-1600 wavenumber region, providing confirmation of the aromatic heterocyclic structure. The C-O stretching vibrations associated with both the methoxy group and the hydroxymethyl group appear in the 1000-1300 wavenumber region, with specific frequencies dependent on the local chemical environment.

Additional vibrational modes include C-N stretching vibrations around 1200-1400 wavenumbers and various bending modes in the fingerprint region below 1400 wavenumbers. These spectroscopic features collectively provide a comprehensive vibrational fingerprint that enables unambiguous identification of the compound and verification of its structural integrity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide detailed structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 153, corresponding to the molecular weight of the intact compound, though this peak may exhibit variable intensity depending on ionization conditions and molecular stability.

The fragmentation pattern typically involves initial loss of functional groups attached to the pyridine ring system, with common fragmentation pathways including loss of the hydroxymethyl group (-CH2OH, mass loss of 31) and loss of the methoxy group (-OCH3, mass loss of 31). These fragmentations result in characteristic product ions that retain the pyridine ring structure with modified substitution patterns. Additional fragmentation may involve cleavage of C-C bonds adjacent to the heteroatom, consistent with typical fragmentation behavior observed in nitrogen-containing heterocycles.

The base peak in the mass spectrum often corresponds to a stable fragment ion that retains the pyridine ring system, reflecting the inherent stability of the aromatic heterocycle under ionization conditions. Secondary fragmentation processes may include ring-opening reactions and rearrangement mechanisms that produce smaller fragment ions characteristic of pyridine-derived compounds. These fragmentation patterns serve as diagnostic tools for structural confirmation and enable differentiation from closely related isomeric compounds.

Mass-to-Charge Ratio Fragment Assignment Relative Intensity
153 [M]+ (molecular ion) Variable
122 [M-CH2OH]+ High
138 [M-CH3]+ Medium
108 [M-OCH3-CH2OH]+ Medium

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of this compound and related pyridine derivatives provide detailed three-dimensional structural information that complements spectroscopic data and reveals important conformational characteristics. X-ray diffraction studies of similar methoxy-substituted pyridine compounds have demonstrated specific geometric parameters and intermolecular interaction patterns that are relevant to understanding the structural behavior of this compound.

The crystallographic analysis reveals that the pyridine ring maintains planarity, consistent with its aromatic character, while the substituent groups adopt specific orientations that minimize steric interactions and optimize electronic stabilization. The methoxy group typically exhibits a coplanar or near-coplanar arrangement with respect to the pyridine ring, allowing for optimal overlap of the oxygen lone pair with the aromatic pi-system. This geometric arrangement contributes to the electron-donating character of the methoxy substituent and influences the overall electronic properties of the molecule.

The hydroxymethyl group demonstrates conformational flexibility, with the C-C bond between the pyridine ring and the methylene carbon capable of rotation around the single bond axis. Crystal structure analyses of related compounds indicate that the hydroxyl group participates in intermolecular hydrogen bonding networks that influence crystal packing arrangements and solid-state properties. These hydrogen bonding interactions typically involve O-H···N or O-H···O contacts that stabilize the crystal lattice and affect physical properties such as melting point and solubility.

Conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation around single bonds, particularly the C-C bond connecting the hydroxymethyl group to the pyridine ring. Computational studies and experimental observations suggest that the preferred conformations minimize intramolecular steric clashes while maintaining favorable electronic interactions between the functional groups and the aromatic ring system.

Comparative Structural Analysis with Related Pyridine Derivatives

Comparative structural analysis of this compound with related pyridine derivatives reveals important structure-activity relationships and provides insights into the unique characteristics of this specific substitution pattern. Examination of compounds such as (6-Methoxypyridin-3-yl)methanol, (2-methylpyridin-3-yl)methanol, and other methoxy-methylpyridine derivatives demonstrates how different substitution patterns influence molecular properties and chemical behavior.

The presence of both methoxy and methyl substituents in this compound creates a unique electronic environment that differs significantly from compounds bearing only one of these functional groups. Comparison with (6-Methoxypyridin-3-yl)methanol, which lacks the 2-methyl substituent, reveals that the additional methyl group provides increased lipophilicity and steric bulk that can influence biological activity and pharmacokinetic properties. The molecular weight difference of 14 mass units reflects the contribution of the methyl group and affects physical properties such as volatility and membrane permeability.

Structural comparison with (2-methylpyridin-3-yl)methanol, which lacks the methoxy group, demonstrates the electronic influence of the methoxy substituent on the pyridine ring system. The methoxy group's electron-donating character increases the electron density of the pyridine ring, affecting basicity, nucleophilicity, and potential coordination behavior with metal centers. This electronic modification can significantly impact biological activity and chemical reactivity compared to the non-methoxylated analog.

Analysis of regioisomeric compounds, such as those with different positioning of the methoxy and methyl groups around the pyridine ring, reveals the importance of substitution pattern on molecular geometry and intermolecular interactions. These structural variations can lead to different hydrogen bonding patterns, crystal packing arrangements, and biological activities, demonstrating the critical role of precise molecular architecture in determining compound properties.

Compound Molecular Formula Key Structural Features Molecular Weight
This compound C8H11NO2 Methoxy at 6-position, methyl at 2-position 153.18
(6-Methoxypyridin-3-yl)methanol C7H9NO2 Methoxy at 6-position only 139.15
(2-methylpyridin-3-yl)methanol C7H9NO Methyl at 2-position only 123.15
(6-Methoxy-3-methylpyridin-2-yl)methanol C8H11NO2 Regioisomer with different substitution pattern 153.18

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1488312 (6-Methoxy-2-methylpyridin-3-yl)methanol CAS No. 32383-10-1

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLKXIJNKORWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition of Formaldehyde to 2-Methoxy-6-methylpyridine

  • Method: The primary laboratory method involves reacting 2-methoxy-6-methylpyridine with formaldehyde under basic conditions.
  • Mechanism: The hydroxymethyl group is introduced via nucleophilic addition where the pyridine ring’s 3-position acts as a nucleophile towards formaldehyde.
  • Conditions: Basic media such as sodium hydroxide or sodium methoxide in methanol are typical.
  • Outcome: This yields this compound with moderate to good yields.
  • Notes: Purification is often done by column chromatography or crystallization to isolate the pure alcohol product.
Step Reagent/Condition Purpose
Methoxylation NaOMe in MeOH Introduce methoxy group
Methylation Electrophilic substitution Introduce methyl group
Hydroxymethylation Formaldehyde + Base Introduce hydroxymethyl group
Purification Column chromatography Isolate pure product

Reduction of Carbonyl Precursors

  • Alternative Approach: Starting from a halogenated pyridine (e.g., 3-chloro-2-methoxy-6-methylpyridine), nucleophilic substitution with hydroxide or alcoholate ions introduces a carbonyl precursor (aldehyde or ketone), which is then reduced to the hydroxymethyl compound.
  • Reducing Agents: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are commonly used.
  • Advantage: This two-step approach allows better control over substitution patterns and can improve yields in some cases.

Industrial and Scale-Up Considerations

  • Industrial methods for large-scale synthesis are less documented but are inferred to follow similar principles with optimization for yield and purity.
  • Process Optimization: Use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography is common to enhance efficiency and product quality.
  • Environmental and Economic Aspects: Avoidance of heavy metal catalysts and minimizing hazardous reagents are preferred for sustainability.

Analytical Characterization of the Product

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Notes
Direct hydroxymethylation 2-Methoxy-6-methylpyridine + formaldehyde + base Simple, direct introduction of CH2OH Requires purification by chromatography
Reduction of carbonyl precursor Halogenated pyridine + nucleophile + NaBH4 or LiAlH4 Better control of substitution Multi-step, more complex
Industrial scale synthesis (inferred) Continuous flow reactors, crystallization Scalable, optimized for yield Limited direct documentation

Research Findings and Notes

  • The nucleophilic addition method remains the most straightforward and widely used laboratory synthesis route.
  • Reduction of carbonyl intermediates offers an alternative when direct hydroxymethylation is challenging.
  • Industrial processes prioritize yield, purity, and environmental impact, often adapting laboratory methods with process intensification techniques.
  • Analytical methods are crucial for confirming product identity and purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

(6-Methoxy-2-methylpyridin-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to remove the methoxy group, resulting in the formation of a hydroxyl group at the 6-position.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like thionyl chloride, phosphorus oxychloride.

Major Products Formed:

  • Oxidation: 6-Methoxy-2-methylpyridine-3-carboxylic acid.

  • Reduction: 6-Hydroxy-2-methylpyridin-3-yl)methanol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(6-Methoxy-2-methylpyridin-3-yl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Methoxy-2-methylpyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Pyridine Family

The following table summarizes key structural and functional differences between (6-Methoxy-2-methylpyridin-3-yl)methanol and related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-OCH3, 2-CH3, 3-CH2OH C8H11NO2 ~167.18 Probe for hCE1 activity
(6-Methoxypyridin-2-yl)methanol 6-OCH3, 2-CH2OH C7H9NO2 155.15 Higher polarity due to adjacent substituents
(5,6-Dimethoxypyridin-3-yl)methanol 5-OCH3, 6-OCH3, 3-CH2OH C8H11NO3 181.18 Enhanced electron density; potential CNS applications
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3-Cl, 5-OCH3, 6-Cl, 2-CH2OH C7H6Cl2NO2 222.03 Electron-withdrawing Cl groups; altered reactivity
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 2-OCH3, 4-CH3, 6-CH3, 3-CH2OH C9H13NO2 167.21 Increased hydrophobicity; stable storage at RT
2-(6-Methylpyridin-3-yl)ethan-1-ol 6-CH3, 3-CH2CH2OH C8H11NO 137.18 Longer alcohol chain; solubility differences

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Methyl Groups: The methoxy group (-OCH3) at position 6 in the target compound increases polarity compared to methyl (-CH3) substituents, enhancing solubility in polar solvents like methanol or ethanol .
  • Chloro Substituents: Chlorine atoms (e.g., in (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) introduce electron-withdrawing effects, reducing electron density on the pyridine ring and altering reactivity in nucleophilic substitution reactions .
  • Positional Isomerism: The placement of the hydroxymethyl group significantly impacts biological activity. For example, this compound’s hydroxymethyl group at position 3 is critical for its role as a precursor to 4-MOMMP, a selective hCE1 probe . Moving the alcohol group to position 2 (as in (6-Methoxypyridin-2-yl)methanol) may reduce enzyme binding affinity due to steric hindrance .

Biological Activity

(6-Methoxy-2-methylpyridin-3-yl)methanol is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of methoxy and methyl groups on the pyridine ring, may interact with various biological systems, influencing numerous biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO₂. The structure features a pyridine ring substituted at the 2 and 6 positions with a methoxy group and a methyl group, respectively. These substituents can significantly affect the compound's reactivity and biological interactions.

Mode of Action

Pyridine derivatives like this compound are known to interact with various biological targets. The presence of methoxy and methyl groups can modulate the compound's affinity for receptors and enzymes involved in critical physiological processes. Studies indicate that such compounds may influence neurotransmitter systems, potentially impacting neurological functions.

Biochemical Pathways

This compound may engage in several biochemical pathways, including:

  • Neurotransmitter modulation : Interactions with receptors such as dopamine and serotonin.
  • Antimicrobial activity : Inhibition of bacterial growth through interference with cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, it is anticipated to exhibit favorable absorption and distribution characteristics due to its small molecular size. The presence of methoxy and methyl groups may influence its metabolism and excretion pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyridine derivatives, including this compound. For instance, similar compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related pyridine derivatives range from 0.0048 mg/mL to 0.156 mg/mL against various pathogens, indicating potent antimicrobial properties .

Case Studies

  • Antibacterial Activity : A study examined the antibacterial effects of synthesized pyridine derivatives, revealing that compounds structurally related to this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating strong efficacy .
  • Neuropharmacological Effects : Research into similar compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems involved in cognitive functions.

Comparative Analysis of Similar Compounds

A comparative analysis of related pyridine derivatives reveals differences in biological activity based on structural variations:

Compound NameAntimicrobial ActivityNeuropharmacological Effects
This compoundModerate to highPotential neuroprotective
(6-Methoxy-3-methylpyridin-2-yl)methanolHighModerate
6-Methylpyridin-3-ylmethanolLowLimited

Q & A

Q. What challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

  • Analytical Challenges : Common impurities include unreacted precursors (e.g., 6-chloro derivatives) and oxidation byproducts (e.g., aldehydes). These co-elute with the target compound in standard HPLC methods.
  • Solution : Employ UPLC-MS with a HILIC column for enhanced resolution. Quantify impurities <0.1% using a calibration curve (R² > 0.99) .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic substitution or oxidation reactions. For instance, predict regioselectivity in electrophilic aromatic substitution at the pyridine ring’s C-4 position .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (kobs).

Data Contradictions & Resolution

Q. How to address discrepancies in reported solubility data?

  • Issue : Some studies report solubility in methanol as >50 mg/mL, while others note limited solubility (<20 mg/mL) .
  • Resolution : Verify solvent purity and temperature controls. Use dynamic light scattering (DLS) to detect aggregate formation, which may artificially lower solubility measurements.

Q. Why do bioactivity results vary across cell lines?

  • Hypothesis : Differences in cellular uptake (e.g., efflux pumps in cancer cells) or metabolic stability (e.g., CYP450 activity).
  • Testing : Perform parallel assays in HEK293 (low efflux) vs. Caco-2 (high efflux) cells. Use LC-MS to quantify intracellular compound levels .

Tables for Critical Comparisons

Q. Table 1. Bioactivity of Analogues

Substituentlog DCRF1 IC₅₀ (nM)Solubility (mg/mL)
6-OCH₃3.56.535
6-OH2.1>10050
6-F3.24528

Q. Table 2. Optimized Synthetic Conditions

StepReagentTime (h)Yield (%)
1KOMe1272
2NaBH₄285

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxy-2-methylpyridin-3-yl)methanol
Reactant of Route 2
(6-Methoxy-2-methylpyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.